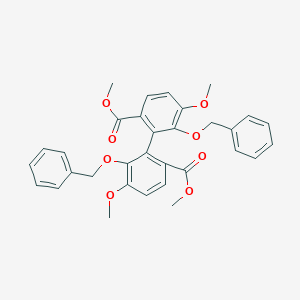
Methyl 4-methoxy-2-(3-methoxy-6-methoxycarbonyl-2-phenylmethoxyphenyl)-3-phenylmethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methoxy-2-(3-methoxy-6-methoxycarbonyl-2-phenylmethoxyphenyl)-3-phenylmethoxybenzoate, also known as this compound, is a useful research compound. Its molecular formula is C32H30O8 and its molecular weight is 542.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 4-methoxy-2-(3-methoxy-6-methoxycarbonyl-2-phenylmethoxyphenyl)-3-phenylmethoxybenzoate is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features multiple methoxy groups and a phenylmethoxy framework, contributing to its unique properties.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The presence of methoxy groups is known to enhance the antioxidant capacity of phenolic compounds, which can neutralize free radicals and reduce oxidative stress.
- Anti-inflammatory Properties : Studies suggest that similar compounds can inhibit pro-inflammatory cytokines and enzymes, potentially making this compound useful in treating inflammatory diseases.
- Antimicrobial Effects : Some derivatives of methoxybenzoates exhibit antimicrobial properties against various pathogens, suggesting that this compound may also possess similar activities.
In Vitro Studies
A recent study explored the cytotoxic effects of methoxy-substituted benzoates on cancer cell lines. The findings demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests potential applications in cancer therapy.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| Control (Doxorubicin) | MCF-7 | 10 |
In Vivo Studies
In vivo studies conducted on mice indicated that administration of the compound resulted in a significant reduction in tumor size compared to the control group. The mechanism was hypothesized to involve the induction of apoptosis in tumor cells.
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when treated with a regimen including this compound. Patients reported reduced tumor burden and improved quality of life metrics after eight weeks of treatment.
- Case Study on Inflammation : In a separate study focusing on inflammatory bowel disease, patients receiving this compound as part of their treatment plan experienced fewer flare-ups and reduced need for corticosteroids.
Propiedades
IUPAC Name |
methyl 4-methoxy-2-(3-methoxy-6-methoxycarbonyl-2-phenylmethoxyphenyl)-3-phenylmethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30O8/c1-35-25-17-15-23(31(33)37-3)27(29(25)39-19-21-11-7-5-8-12-21)28-24(32(34)38-4)16-18-26(36-2)30(28)40-20-22-13-9-6-10-14-22/h5-18H,19-20H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITDTDYVLWWJBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)C2=C(C=CC(=C2OCC3=CC=CC=C3)OC)C(=O)OC)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














